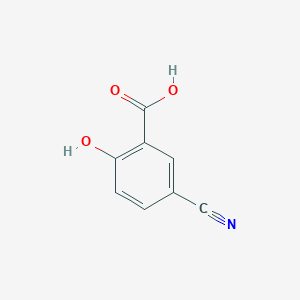

5-Cyano-2-hydroxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-cyano-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUNYRQCTAPBWCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60515600 | |

| Record name | 5-Cyano-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60515600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10435-57-1 | |

| Record name | 5-Cyano-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60515600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of 5 Cyano 2 Hydroxybenzoic Acid

Established Synthetic Protocols for 5-Cyano-2-hydroxybenzoic Acid and its Precursors

The synthesis of this compound and its immediate precursors can be achieved through several strategic routes, each offering distinct advantages in terms of efficiency and substituent tolerance. These methods often involve the careful orchestration of acylation, esterification, and functional group introduction.

Acylation Reactions in Scaffold Assembly

Friedel-Crafts acylation is a foundational method for constructing the carbon skeleton of precursors to substituted benzoic acids. up.pt This reaction typically involves the acylation of a phenol (B47542) derivative with a suitable acylating agent, such as a benzoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. up.ptresearchgate.net The resulting benzophenone (B1666685) can then undergo further transformations to yield the desired benzoic acid derivative. For instance, the acylation of a substituted phenol followed by an oxidative cleavage or other rearrangement reactions can be a viable, albeit multi-step, approach to the target scaffold. While direct acylation to form this compound is less common, the assembly of its core benzophenone precursors is a well-established strategy in organic synthesis. up.pt

Esterification and Subsequent Hydrolysis Approaches

A prevalent and efficient strategy for obtaining pure this compound involves the synthesis of its ester precursor, most commonly the methyl ester, followed by hydrolysis. vulcanchem.comquickcompany.in For example, methyl 5-cyano-2-hydroxybenzoate can be synthesized and then subjected to hydrolysis under either acidic or basic conditions to cleave the ester and yield the carboxylic acid. vulcanchem.commasterorganicchemistry.com

Alkaline hydrolysis, or saponification, is a widely used technique where the ester is treated with a base like sodium hydroxide (B78521) (NaOH), often in a mixture of solvents like THF and water, to produce the corresponding carboxylate salt. masterorganicchemistry.comrsc.org Subsequent acidification with a strong acid, such as hydrochloric acid (HCl), protonates the carboxylate to furnish the final this compound. rsc.org This two-step process is generally high-yielding and allows for effective purification of the final product. nih.gov

Table 1: Hydrolysis of Ester Precursors

| Precursor | Reagents | Conditions | Product | Reference(s) |

|---|

Strategic Introduction of Cyano and Hydroxyl Functionalities

The synthesis of this compound can also be accomplished by strategically introducing the cyano and hydroxyl groups onto an existing benzoic acid or toluene (B28343) precursor.

The cyano group is often introduced via a Sandmeyer reaction. scirp.org This process involves the diazotization of an amino group (e.g., on 3-amino-6-hydroxybenzoic acid) with a reagent like sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, followed by treatment with a copper(I) cyanide salt (CuCN). vulcanchem.com Careful control of temperature and pH is crucial for achieving good yields and minimizing side reactions, such as hydroxylation. scirp.org

The hydroxyl group can be introduced through various methods. One approach is the hydroxylation of a cyanobenzoic acid precursor. scirp.orgoup.com For example, sonochemical hydroxylation of p-cyanobenzoic acid in water has been shown to produce hydroxylated derivatives. oup.com Another route involves the formylation of a substituted phenol to create a salicylaldehyde, which can then be oxidized to the corresponding salicylic (B10762653) acid. For example, 4-cyanophenol can be formylated to produce 5-cyano-2-hydroxybenzaldehyde, which serves as a direct precursor to the target acid. jst.go.jp

Table 2: Key Reactions for Functional Group Introduction

| Reaction Type | Precursor | Reagents | Key Transformation | Reference(s) |

|---|

Derivatization Strategies for the this compound Scaffold

The presence of three distinct functional groups—carboxyl, hydroxyl, and cyano—on the this compound scaffold allows for a wide range of chemical modifications.

Targeted Modifications of the Carboxyl Group

The carboxylic acid moiety is a prime site for derivatization, enabling the synthesis of esters, amides, and other related compounds.

Esterification: The carboxyl group can be readily converted into an ester. This can be achieved through reaction with an alcohol in the presence of an acid catalyst or by alkylation with an alkyl halide (e.g., ethyl iodide) in the presence of a base like cesium carbonate. nih.gov These ester derivatives are often used as intermediates in more complex syntheses. vulcanchem.com

Amide Formation: The carboxyl group can be coupled with amines to form amides. This typically requires activation of the carboxylic acid, for instance, by converting it to an acyl chloride using a reagent like thionyl chloride (SOCl₂). google.comgoogle.com The resulting acyl chloride is then reacted with a primary or secondary amine to yield the corresponding amide. google.comeco-vector.com Carbodiimide reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are also commonly used to facilitate amide bond formation without the need to isolate the acyl chloride intermediate. mdpi.com

Chemical Transformations at the Hydroxyl Moiety

The phenolic hydroxyl group is another key site for chemical modification, allowing for the formation of ethers and esters.

Etherification (O-Alkylation): The hydroxyl group can be converted into an ether by reaction with an alkylating agent, such as an alkyl bromide (e.g., isobutyl bromide), in the presence of a base like potassium carbonate. quickcompany.in This reaction transforms the phenolic -OH into an alkoxy group (-OR).

Acylation (O-Acylation): The hydroxyl group can be acylated to form a phenolic ester. This is typically achieved by reacting the phenol with an acyl chloride or an acid anhydride. libretexts.org To enhance the reactivity of the phenol, it is often first converted to the more nucleophilic phenoxide ion by treatment with a base like sodium hydroxide. libretexts.orgsavemyexams.com This strategy allows for the introduction of an acyl group onto the oxygen atom of the hydroxyl moiety.

Elaboration of the Cyano Group

The cyano group (–C≡N) of this compound is a versatile functional group that can be chemically transformed into a variety of other functionalities, significantly expanding its utility as a synthetic building block. slideshare.netbyjus.com These transformations typically involve reactions such as hydrolysis, reduction, and cycloaddition.

Acid or base-catalyzed hydrolysis of the nitrile functionality leads to the formation of a carboxylic acid. byjus.combyjus.com Under these conditions, the nitrile is first converted to an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid. byjus.com For instance, heating this compound with a dilute acid like hydrochloric acid would yield 2-hydroxy-isophthalic acid. byjus.com

The cyano group can also be reduced to a primary amine. This transformation is commonly achieved through catalytic hydrogenation, for example, using hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) catalyst. vulcanchem.com This reaction provides a pathway to introduce an aminomethyl group onto the aromatic ring.

Furthermore, the nitrile group can participate in cycloaddition reactions. A notable example is the [3+2] cycloaddition with azides to form tetrazoles. This reaction, often catalyzed by zinc or other metal salts, creates a five-membered heterocyclic ring, which is a common motif in medicinal chemistry.

| Transformation | Reagents | Resulting Functional Group | Product Example |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic acid | 2-Hydroxy-isophthalic acid |

| Reduction | H₂, Pd/C | Primary amine (aminomethyl) | 5-(Aminomethyl)-2-hydroxybenzoic acid |

| Cycloaddition | NaN₃, ZnCl₂ | Tetrazole | 5-(1H-Tetrazol-5-yl)-2-hydroxybenzoic acid |

Conjugation with Diverse Chemical Entities for Enhanced Functionality

The structural features of this compound, namely the carboxylic acid and phenolic hydroxyl group, allow for its conjugation with a wide array of chemical entities. This process of linking molecules together can lead to new compounds with enhanced or entirely new functionalities. google.com

The carboxylic acid group is a key handle for forming amide bonds. Through activation with coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), it can be readily coupled with amines. This strategy has been employed to conjugate hydroxybenzoic acids with amino acids, peptides, and other amine-containing biomolecules. jmb.or.kr For example, the conjugation of 2-hydroxybenzoic acid derivatives with tryptamine (B22526) has been explored for potential biological activities. jmb.or.kr

The phenolic hydroxyl group can be etherified or esterified to attach other molecular fragments. For instance, it can be alkylated with isobutyl bromide in the presence of a base like potassium carbonate. quickcompany.in This reaction forms an ether linkage, which can be used to append hydrophobic chains or other functional moieties.

These conjugation strategies are valuable in fields like drug discovery and materials science, where the combination of different molecular properties in a single molecule is often desired.

| Functional Group | Reaction Type | Conjugated Entity Example | Resulting Linkage |

|---|---|---|---|

| Carboxylic Acid | Amide Coupling | Peptides, Amines | Amide Bond |

| Hydroxyl Group | Etherification | Alkyl Halides | Ether Linkage |

| Hydroxyl Group | Esterification | Acyl Chlorides | Ester Linkage |

Optimization of Synthetic Efficiency and Reaction Yields

Improving the efficiency and yield of reactions involving this compound is a critical aspect of its practical application. Optimization strategies often focus on the choice of catalysts, reaction conditions, and purification methods.

Purification of the final product is also key to achieving high purity. Techniques such as recrystallization are often employed. myexperiment.org For example, crude 5-cyanophthalide, a derivative of this compound, can be purified by dissolving it in DMF, filtering, and then recrystallizing from methanol (B129727) to remove impurities. myexperiment.org

| Optimization Parameter | Factor | Example | Impact |

|---|---|---|---|

| Catalysis | Catalyst Choice | Use of copper(I) salts in cyanation reactions. google.com | Increased reaction rate and yield. |

| Reaction Conditions | Solvent and Temperature | Heating in DMF or toluene for certain coupling reactions. epo.orggoogle.com | Improved reaction kinetics and solubility of reactants. |

| Purification | Method | Recrystallization from a suitable solvent like methanol. myexperiment.org | Removal of impurities and increased final product purity. |

| Process | One-Pot Synthesis | Combining multiple synthetic steps without isolating intermediates. myexperiment.org | Increased overall efficiency and reduced waste. |

Stereochemical Considerations in the Synthesis of Related Structures

When this compound or its derivatives are used in the synthesis of chiral molecules, controlling the stereochemistry is of utmost importance. This is particularly relevant in the synthesis of pharmaceuticals and other biologically active compounds, where only one enantiomer may exhibit the desired activity.

Stereoselective synthesis aims to produce a specific stereoisomer of a product. This can be achieved through various methods, including the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool of molecules. For example, in the synthesis of chiral liquid crystals, the acylation of a core structure with a chiral acid can be mediated by DIC (N,N'-diisopropylcarbodiimide), although care must be taken to avoid racemization. researchgate.net

In some cases, a racemic mixture may be produced, which then requires resolution to separate the enantiomers. Chiral chromatography, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase, is a powerful technique for separating enantiomers and determining the optical purity of a chiral compound. researchgate.net

Advanced Structural Elucidation and Characterization Techniques of 5 Cyano 2 Hydroxybenzoic Acid and Its Derivatives

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are indispensable for the detailed structural confirmation of 5-Cyano-2-hydroxybenzoic acid, providing insights into its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide critical data for structural verification.

In ¹H NMR spectroscopy, the chemical shifts of the protons on the aromatic ring are indicative of their electronic environment, which is influenced by the attached functional groups. For instance, in derivatives like methyl 2-cyano-5-hydroxybenzoate, the aromatic protons appear as distinct signals, typically in the range of δ 7.3-8.1 ppm, with the hydroxyl proton appearing as a singlet at a downfield shift of around δ 10.5 ppm in a solvent like DMSO-d₆. vulcanchem.com

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbon atoms of the carboxylic acid and cyano groups have characteristic chemical shifts, often appearing at approximately δ 170 ppm and δ 117.5 ppm, respectively. vulcanchem.com The signals for the aromatic carbons are also observed in a predictable region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Derivatives

| Nucleus | Functional Group | Predicted Chemical Shift (δ ppm) |

|---|---|---|

| ¹H | Aromatic Protons | 6.5 - 8.5 |

| ¹H | Hydroxyl (-OH) | ~10.5 (broad) |

| ¹H | Amino (-NH₂) | ~5.5 (broad) |

| ¹³C | Carboxylic Acid (-COOH) | ~170 |

| ¹³C | Cyano (-CN) | ~117.5 |

| ¹³C | Aromatic Carbons | 104 - 161 |

Data based on predicted values for derivatives like 4-amino-5-cyano-2-hydroxybenzoic acid. vulcanchem.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound and its derivatives, key absorption bands confirm the presence of the hydroxyl, cyano, and carboxylic acid moieties.

The hydroxyl (-OH) group typically exhibits a broad absorption band in the region of 3200-3500 cm⁻¹. The cyano (C≡N) group shows a sharp, medium-intensity absorption at approximately 2240-2250 cm⁻¹. vulcanchem.comvulcanchem.com The carbonyl (C=O) stretch of the carboxylic acid is observed around 1700 cm⁻¹. vulcanchem.com These distinct peaks provide strong evidence for the compound's structure.

Table 2: Characteristic IR Absorption Frequencies for this compound and its Derivatives

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | ~3200 (broad) |

| Cyano (-CN) | C≡N Stretch | ~2240 |

| Carboxylic Acid (-COOH) | C=O Stretch | ~1700 |

Data based on predicted values for derivatives like 4-amino-5-cyano-2-hydroxybenzoic acid. vulcanchem.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of this compound. This method provides an exact mass measurement, which can be used to confirm the molecular formula. The monoisotopic mass of this compound has been calculated to be 163.026943022 Da. nih.gov This high degree of accuracy is invaluable for distinguishing between compounds with similar nominal masses and for confirming the identity of the synthesized molecule. vulcanchem.com

X-ray Crystallographic Analysis for Solid-State Structure Determination

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for isolating it from reaction mixtures. HPLC methods can be developed to separate the target compound from starting materials, byproducts, and other impurities.

A common approach involves using a reversed-phase column, such as a C18 or a biphenyl (B1667301) stationary phase, with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer, often acidified with formic acid. vu.edu.au The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. The purity of the sample can be determined by analyzing the resulting chromatogram, with the area of the peak corresponding to this compound relative to the total peak area indicating its percentage purity. lgcstandards.com For instance, HPLC analysis of a related compound, 5-(4-Cyanophenoxy)-2-hydroxybenzoic Acid, showed a purity of 97.80% when monitored at 205 nm. lgcstandards.com

Coordination Chemistry of 5 Cyano 2 Hydroxybenzoic Acid As a Ligand

Ligand Design Principles Incorporating the Cyano and Hydroxyl/Carboxyl Moieties

The design of ligands is a cornerstone of coordination chemistry, aiming to create molecules that can bind to metal ions to form complexes with specific properties and functionalities. The structure of 5-Cyano-2-hydroxybenzoic acid incorporates several key functional groups—hydroxyl, carboxyl, and cyano—whose combination and spatial arrangement are central to its utility as a ligand.

The ortho-positioning of the hydroxyl and carboxylic acid groups creates a powerful bidentate chelation site. This arrangement is well-known to form stable six-membered rings with metal ions upon deprotonation of both the carboxylic acid and the phenolic hydroxyl group. The interchangeability of hydroxyl and amino groups is a known principle in bioisosteric replacement, as both can act as hydrogen bond donors and acceptors, influencing receptor binding and molecular interactions. acs.org The antioxidant capacity of hydroxybenzoic acids is significantly influenced by the number and position of hydroxyl groups on the aromatic ring. mdpi.com

The cyano (-C≡N) group, located at the 5-position, introduces several important features. As an electron-withdrawing group, it modulates the electronic properties of the aromatic ring and the acidity of the hydroxyl and carboxyl protons. This electronic influence can affect the stability and reactivity of the resulting metal complexes. Furthermore, the nitrogen atom of the cyano group possesses a lone pair of electrons and can act as an additional coordination site. mdpi.com While often considered a weak coordinator, the cyano group is capable of binding to metal ions, potentially bridging metal centers to form polynuclear complexes or extended network structures like Metal-Organic Frameworks (MOFs). mdpi.comrsc.org The cyano group can also participate in significant hydrogen bonding and other intermolecular interactions, further directing the assembly of supramolecular structures. researchgate.net

Therefore, this compound is designed as a multifunctional linker. It offers a strong, predictable chelation site through the salicylate (B1505791) moiety and a secondary, directional binding site through the cyano group. This duality allows for the construction of complex architectures with potentially interesting catalytic or material properties.

Metal Complex Formation with this compound

The reaction of this compound with various metal salts leads to the formation of coordination complexes. The specific nature of these complexes is determined by the metal ion, the reaction conditions (such as pH and solvent), and the stoichiometry of the reactants.

This compound can adopt several coordination modes, thanks to its multiple potential donor atoms: the two oxygen atoms of the carboxylate group, the oxygen of the hydroxyl group, and the nitrogen of the cyano group. vulcanchem.comderpharmachemica.com

The primary and most common binding mode involves the salicylate portion of the molecule. Upon deprotonation, the carboxylate and adjacent hydroxyl groups act as a bidentate chelating ligand (O,O'-chelation), forming a stable six-membered ring with a metal ion. derpharmachemica.comresearchgate.net This is a well-established coordination pattern for salicylic (B10762653) acid and its derivatives. researchgate.net

Beyond simple chelation, the ligand can act as a bridge between multiple metal centers. The carboxylate group itself can exhibit different bridging modes, such as the common syn-anti conformation. researchgate.net More significantly, the cyano group can coordinate to a second metal center via its nitrogen atom. mdpi.com This N-coordination allows the ligand to link individual complex units into larger assemblies, such as one-dimensional chains, two-dimensional layers, or three-dimensional frameworks. The combination of O,O'-chelation at one end and N-coordination at the other makes this ligand a versatile linker for constructing coordination polymers. rsc.orgresearchgate.net

Below is a table summarizing the potential coordination modes of the 5-cyano-2-hydroxybenzoate ligand.

| Coordination Mode | Binding Atoms | Description | Potential Resulting Structure |

| Monodentate | Carboxylate Oxygen | One of the carboxylate oxygen atoms binds to the metal center. | Simple Complex |

| Bidentate Chelate | Carboxylate and Hydroxyl Oxygens | The deprotonated hydroxyl oxygen and one carboxylate oxygen bind to the same metal ion. derpharmachemica.comresearchgate.net | Mononuclear Complex |

| Bidentate Bridge | Carboxylate Oxygens | The two carboxylate oxygen atoms bridge two different metal ions. researchgate.net | Dinuclear or Polynuclear Complex |

| Tridentate (Chelate + Bridge) | Carboxylate/Hydroxyl Oxygens and Cyano Nitrogen | The ligand chelates one metal ion via the salicylate moiety and binds another via the cyano group. mdpi.comderpharmachemica.com | Coordination Polymer / MOF |

The electronic structure of these complexes is also of significant interest. Coordination to a metal ion alters the electronic distribution within the ligand. Computational methods like Density Functional Theory (DFT) are often employed to understand these changes. mdpi.comresearchgate.net Studies on related benzoic acid derivatives show that the presence of electron-withdrawing groups, such as the nitro and bromo groups, can significantly lower the HOMO-LUMO band gap compared to unsubstituted benzoic acid. researchgate.net A similar effect would be expected for the electron-withdrawing cyano group in this compound complexes. The coordination can also be studied using spectroscopic techniques. For example, the infrared (IR) spectrum of a complex would show shifts in the vibrational frequencies of the C=O (carboxylate), O-H (hydroxyl), and C≡N (cyano) groups upon coordination to a metal ion. mdpi.combohrium.com

The table below presents typical data obtained from the structural and electronic analysis of metal complexes with similar aromatic carboxylate ligands.

| Property | Method of Analysis | Typical Findings | Reference |

| Molecular Geometry | Single-Crystal X-ray Diffraction | Determination of bond lengths, bond angles, and coordination geometry (e.g., tetrahedral, octahedral). researchgate.netacs.org | researchgate.netacs.org |

| Electronic Structure | DFT Calculations | Calculation of HOMO-LUMO energy gap, charge distribution, and molecular electrostatic potential. researchgate.net | researchgate.net |

| Coordination Environment | IR Spectroscopy | Shifts in ν(C=O), ν(O-H), and ν(C≡N) bands indicating coordination. mdpi.combohrium.com | mdpi.combohrium.com |

| Magnetic Properties | Magnetic Susceptibility | Measurement of magnetic moments to determine the spin state of the metal ion and any magnetic coupling. | researchgate.net |

Elucidation of Coordination Modes and Binding Sites

Potential Applications of this compound Coordination Complexes

The specific combination of functional groups in this compound makes its metal complexes candidates for applications in catalysis and materials science.

Homogeneous catalysis often relies on metal complexes where the ligand framework can be fine-tuned to control activity and selectivity. acs.org The electronic properties imparted by the substituents on a ligand are crucial. Research has shown that palladium complexes containing cyano-substituted ligands can exhibit enhanced stability and catalytic activity in cross-coupling reactions. Similarly, copper and iron complexes with ligands featuring cyano and carboxylate groups have been investigated as catalysts for the oxidation of alcohols. ipl.pt The 5-cyano-2-hydroxybenzoate ligand could likewise be used to create catalysts where the electron-withdrawing cyano group modulates the electronic properties of the metal center, potentially enhancing its performance in oxidation, reduction, or C-C coupling reactions.

This compound is a prime candidate for use as a "building block" or "linker" in the synthesis of advanced materials, particularly Metal-Organic Frameworks (MOFs). cymitquimica.comambeed.com MOFs are crystalline, porous materials constructed by linking metal ions or clusters with organic ligands. The ability of this compound to bridge metal centers using both its salicylate and cyano functionalities could lead to the formation of robust frameworks with permanent porosity. rsc.org Such materials are heavily researched for applications including gas storage, separations, and chemical sensing. acs.org Furthermore, derivatives of benzoic acid are utilized in the production of specialty materials like liquid crystals, where the rigid core and functional groups contribute to the required electronic and optical properties.

Investigation of Biological Activities and Structure Activity Relationships Sar of 5 Cyano 2 Hydroxybenzoic Acid and Its Derivatives

In Vitro Enzyme Inhibition Studies

The inhibitory potential of 5-cyano-2-hydroxybenzoic acid and its analogs has been evaluated against various enzymes, revealing selective and potent activities.

Recent studies have identified 2-hydroxybenzoic acid derivatives as novel and selective inhibitors of SIRT5, a sirtuin deacetylase implicated in metabolic pathways and cancer. nih.govnih.gov A medium-throughput thermal shift screening assay led to the discovery of a hit compound featuring the 2-hydroxybenzoic acid functional group. nih.govnih.gov This compound demonstrated dose-dependent stabilization of SIRT5 and exhibited moderate inhibitory activity against it. nih.govnih.gov

Crucially, these derivatives show high subtype selectivity for SIRT5 over other sirtuins like SIRT1, 2, and 3. nih.govnih.gov The carboxylic acid and the adjacent hydroxyl group on the benzoic acid ring are essential for maintaining this inhibitory activity. nih.govexlibrisgroup.com Through lead optimization, a derivative with a 10-fold improvement in potency was developed, highlighting the promise of this chemical scaffold for creating selective SIRT5 inhibitors. nih.govexlibrisgroup.com Computational and biochemical analyses suggest these compounds act as competitive inhibitors with respect to the glutaryl-lysine substrate of SIRT5. researchgate.net

Table 1: SIRT5 Inhibition Data

| Compound | Description | IC50 (µM) | Selectivity |

|---|---|---|---|

| Hit Compound (11) | 2-hydroxybenzoic acid derivative | 26.4 ± 0.8 | High selectivity over SIRT1, 2, 3 nih.gov |

| Optimized Compound (43) | Derivative of hit compound 11 | ~2.6 | 10-fold more potent than hit 11 nih.govnih.gov |

This table is based on data presented in the referenced studies.

Derivatives of this compound have also been investigated for their ability to inhibit urease, an enzyme linked to various pathologies, including those caused by Helicobacter pylori. mdpi.com Cyanoacetamide derivatives, synthesized through a multi-step process, have shown good to excellent urease inhibition activity. researchgate.net For instance, certain synthesized cyanoacetamide derivatives exhibited significant urease inhibition, with IC50 values comparable to the standard inhibitor thiourea. researchgate.net

The mechanism of inhibition for some urease inhibitors involves interaction with the nickel ions in the enzyme's active site. helsinki.fi Kinetic studies on various extracts and pure compounds from the Cinnamomum genus have demonstrated competitive inhibition of urease, suggesting that different chemical structures can effectively block the enzyme's active site. mdpi.com While specific data on this compound is not detailed, the broader class of cyano- and hydroxy-substituted aromatics shows promise.

Sirtuin Deacetylase SIRT5 Inhibition and Subtype Selectivity

In Vitro Antiplatelet and Antithrombotic Activity Assessment

Platelet activation is a key process in thrombus formation, which can lead to serious cardiovascular events. nih.govfrontiersin.org Research into novel antiplatelet agents has explored derivatives of this compound. A series of novel bicyclic pyridine (B92270) derivatives, developed from the P2Y12 antagonist AZD1283, which contains a related structural motif, have demonstrated potent inhibition of platelet aggregation in vitro. acs.org

One optimized compound from this series displayed significant antithrombotic efficacy in a rat model. acs.org Furthermore, derivatives of hydroxybenzoic acids have been synthesized and shown to possess antiplatelet and antithrombotic activities that are comparable to or even exceed that of acetylsalicylic acid. eco-vector.com These findings underscore the potential of this chemical class in the development of new treatments for thrombotic diseases. nih.govfrontiersin.org

Table 2: Antiplatelet Activity of a Bicyclic Pyridine Derivative

| Compound | Activity | Model |

|---|---|---|

| 58l | Potent inhibition of platelet aggregation | In vitro assay acs.org |

| 58l | Antithrombotic efficacy | Rat ferric chloride model acs.org |

This table is based on data presented in the referenced study.

In Vitro Fungicidal Activities Against Phytopathogenic Fungi

Phytopathogenic fungi pose a significant threat to agriculture and food security. mdpi.com The fungicidal potential of compounds related to this compound has been explored. For example, pyridazine (B1198779) fungicides have been developed for controlling or protecting against such microorganisms. google.com Phenolic compounds, including derivatives of benzoic acid, have demonstrated antifungal activity against various phytopathogenic fungi like Alternaria alternata and Fusarium oxysporum. mdpi.com

Extracts containing phenolic acids have been shown to inhibit mycelial growth and spore germination of these pathogens. mdpi.com Specifically, some phenolic acids have a minimum inhibitory concentration (MIC) of 1.5 mg/mL and a minimum fungicidal concentration (MFC) of 2 mg/mL against certain fungi. mdpi.com While direct studies on this compound are not extensively detailed, the known antifungal properties of related phenolic and cyano-containing compounds suggest its potential in this area. mdpi.comresearchgate.net

Other In Vitro Biological Screenings (e.g., anti-Mycobacterium tuberculosis, anti-Trypanosoma cruzi, antitrichomonal, antibacterial)

The broad biological screening of this compound derivatives has revealed a range of other potential therapeutic applications.

Anti-Mycobacterium tuberculosis: Several studies have investigated heterocyclic compounds and thiosemicarbazones derived from hydroxybenzoic acids for their activity against Mycobacterium tuberculosis. najah.eduresearchgate.netuchile.clmdpi.com Some of these derivatives have shown potent antibacterial activity with low minimum inhibitory concentrations (MIC). researchgate.net

Anti-Trypanosoma cruzi: Derivatives have also been screened for their efficacy against Trypanosoma cruzi, the parasite that causes Chagas disease. najah.eduuchile.clmdpi.com Certain compounds exhibited significant anti-T. cruzi activity, with IC50 values in the low micromolar range. najah.edu

Antitrichomonal: Metronidazole derivatives, which can share structural similarities with the broader class of compounds, have demonstrated significant antitrichomonal activity, with some being more potent than the standard drug. researchgate.net

Antibacterial: The antibacterial activity of thiosemicarbazide (B42300) derivatives of hydroxybenzoic acid has been evaluated against both Gram-positive and Gram-negative bacteria. researchgate.net Derivatives of salicylic (B10762653) acid, in particular, have shown the most potent antimicrobial activity. researchgate.net

Comprehensive Structure-Activity Relationship (SAR) Analysis

The structure-activity relationship (SAR) analysis of this compound and its derivatives reveals key insights into the molecular determinants of their biological activities.

For SIRT5 inhibition , the 2-hydroxybenzoic acid moiety is essential for activity. exlibrisgroup.com The carboxylic acid and the adjacent hydroxyl group are critical for binding and inhibition. nih.gov Modifications to other parts of the molecule can significantly enhance potency, as seen with the 10-fold improvement in the optimized compound 43. nih.govnih.gov

Regarding antiplatelet activity , the SAR of the bicyclic pyridine derivatives indicates that cyclization of an ester substituent to an ortho-methyl group leads to enhanced metabolic stability. acs.org The addition of a methyl substituent to the piperidinyl moiety further improves stability. acs.org

For antibacterial activity , SAR studies of thiosemicarbazide derivatives suggest that the geometry of the molecule, particularly at the N4-terminus of the thiosemicarbazide skeleton, is a key determinant of activity. researchgate.net Derivatives of salicylic acid (2-hydroxybenzoic acid) were found to be the most potent. researchgate.net

Across the various biological activities, the presence of the hydroxybenzoic acid core, often with a cyano substituent, provides a versatile scaffold. The specific positioning of functional groups and the nature of substitutions elsewhere on the molecule are critical in fine-tuning the potency and selectivity for different biological targets.

Identification of Essential Structural Motifs for Biological Activity

The biological activity of this compound and its derivatives is intrinsically linked to specific structural features. The core scaffold of 2-hydroxybenzoic acid is a crucial "warhead" for designing selective inhibitors of certain enzymes, such as SIRT5. nih.gov The presence and position of the carboxylic acid and the adjacent hydroxyl group on the benzoic acid ring are essential for maintaining biological activity. nih.gov

Studies on various hydroxybenzoic acid derivatives have highlighted the importance of the number and position of hydroxyl (-OH) groups on the aromatic ring for their antioxidant properties. mdpi.comnih.gov Generally, an increase in the number of hydroxyl groups correlates with enhanced antioxidant activity. mdpi.comnih.gov For instance, dihydroxybenzoic acids with -OH groups in the ortho and para positions relative to the carboxyl group tend to exhibit stronger activity against certain radicals compared to those with meta-positioned -OH groups. nih.gov

In the context of antimicrobial activity, the thiosemicarbazide moiety, specifically the N-N-C(=S)-N structural fragment, when combined with a hydroxybenzoic acid hydrazide, has been identified as a promising "hybrid pharmacophore" for developing new antibacterial agents. researchgate.net The geometry of the molecule, particularly at the N4–terminus of the thiosemicarbazide skeleton, appears to be a key determinant of antibacterial efficacy. researchgate.net

The following table summarizes the key structural motifs and their associated biological activities:

Interactive Table: Essential Structural Motifs and Biological Activity| Structural Motif | Associated Biological Activity |

|---|---|

| 2-hydroxybenzoic acid scaffold | SIRT5 inhibition nih.gov |

| Multiple hydroxyl groups on aromatic ring | Antioxidant activity mdpi.comnih.gov |

| N-N-C(=S)-N fragment in thiosemicarbazide derivatives | Antimicrobial activity researchgate.net |

Impact of Substituent Modifications on Efficacy and Selectivity

Modifications to the substituents on the this compound core and related structures have a profound impact on their biological efficacy and selectivity.

The position of substituents on the benzene (B151609) ring is a critical factor. For instance, in the development of SIRT5 inhibitors based on a 2-hydroxybenzoic acid scaffold, substitutions at the para-position of the benzene ring were found to be preferable over ortho- or meta-positions for improving inhibitory activity. nih.gov Similarly, the location of hydroxyl groups on dihydroxybenzoic acids influences their antioxidant capabilities, with ortho and para positions to the carboxyl group often leading to stronger activity. nih.gov The carboxylation of m-cresol, for example, is selective and yields 4-methyl-2-hydroxybenzoic acid. researcher.life

The nature of the substituent is also crucial. Electron-withdrawing groups, such as the cyano group, can enhance the acidity of the carboxylic acid. In contrast, electron-donating groups may be more suitable for inducing disease resistance in plants in some salicylate (B1505791) derivatives. d-nb.info The introduction of a flexible directing group in certain reactions can lead to the formation of less strained macrocycles, thereby improving reaction yields and selectivity. rsc.org

In the context of antimicrobial agents, modifications to the thiosemicarbazide derivatives of salicylic acid hydrazide have shown that the geometry at the N4–terminus of the thiosemicarbazide skeleton is a determining factor for antibacterial activity. researchgate.net Furthermore, the introduction of halogen and cyano groups can enhance a compound's binding affinity to biological targets. For example, the addition of a fluorine atom to the para-aminosalicylic acid (PAS) structure has been explored to create analogs with potentially improved properties. nih.gov

The following table provides examples of substituent modifications and their effects on biological activity:

Interactive Table: Impact of Substituent Modifications| Original Compound/Scaffold | Substituent Modification | Effect on Efficacy/Selectivity |

|---|---|---|

| 2-hydroxybenzoic acid (SIRT5 inhibitor) | Substitution at para-position of benzene ring | Preferred for improved inhibitory activity nih.gov |

| Dihydroxybenzoic acids | -OH groups at ortho and para positions to carboxyl group | Stronger antioxidant activity nih.gov |

| Salicylate derivatives | Introduction of electron-donating groups | May enhance disease resistance induction in plants d-nb.info |

| Benzoic acid | Cyano group substitution | Increases acidity of the carboxylic acid |

| Salicylic acid hydrazide | Thiosemicarbazide derivatization | Geometry at N4-terminus determines antibacterial activity researchgate.net |

Mechanistic Insights into In Vitro Biological Interactions

The in vitro biological interactions of this compound and its derivatives are multifaceted, involving interactions with specific molecular targets and pathways.

For derivatives designed as enzyme inhibitors, the mechanism often involves direct binding to the enzyme's active site or an allosteric site. For example, 2-hydroxybenzoic acid derivatives have been identified as SIRT5 inhibitors, where the carboxylic acid and adjacent hydroxyl group are essential for this interaction. nih.gov Molecular docking studies can help predict the binding modes of these compounds within the enzyme's structure. nih.gov

In the case of antimicrobial activity, the proposed mechanisms can be diverse. For some hydroxybenzoic acid derivatives, the mechanism may involve the disruption of bacterial cell wall synthesis. For thiosemicarbazide derivatives, it is suggested that there could be at least two different molecular mechanisms for their antibacterial action. researchgate.net

The antioxidant activity of hydroxybenzoic acids is attributed to their ability to scavenge free radicals. mdpi.com The number and position of hydroxyl groups on the aromatic ring directly influence this capacity. mdpi.comnih.gov The delocalization of electronic charge within the radical molecules is a key aspect of this mechanism, with ortho- and para-positioned hydroxyl groups often facilitating this delocalization more effectively. nih.gov

Furthermore, some derivatives can modulate signal transduction pathways related to cell growth and apoptosis. The presence of specific functional groups, like halogens and cyano groups, can enhance the binding affinity of these compounds to receptors or enzymes, thereby influencing their biological effects. It is also noted that some compounds can inhibit cytochrome P450 enzymes, which can affect the metabolism of other substances.

Computational Chemistry and Theoretical Modeling of 5 Cyano 2 Hydroxybenzoic Acid

Molecular Docking Studies and Protein-Ligand Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-Cyano-2-hydroxybenzoic acid and its derivatives, docking studies are instrumental in understanding their interactions with protein targets.

For instance, derivatives of 2-hydroxybenzoic acid have been identified as selective inhibitors of SIRT5, a protein implicated in metabolic pathways and cancer. nih.gov Molecular docking studies revealed that the carboxylate group of these inhibitors forms crucial electrostatic interactions and hydrogen bonds with specific amino acid residues, such as Arg105 and Tyr102, within the substrate-binding pocket of SIRT5. nih.gov The adjacent hydroxyl group also contributes to binding by forming a hydrogen bond with Val221. nih.gov These interactions are considered essential for the inhibitory activity. nih.gov

Similarly, in studies of 5-acetamido-2-hydroxy benzoic acid derivatives as potential non-steroidal anti-inflammatory drugs (NSAIDs), molecular docking has been used to analyze their binding affinity with cyclooxygenase-2 (COX-2) receptors. mdpi.com These studies show that the derivatives can form hydrogen bonds with key residues like Ser530 and Tyr385, the latter being involved in the catalytic activity of COX-2. mdpi.com Hydrophobic interactions with residues such as Leu352 and Val349 further stabilize the ligand-protein complex. mdpi.com

The following table summarizes key protein-ligand interactions observed in molecular docking studies of 2-hydroxybenzoic acid derivatives:

| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction |

| 2-Hydroxybenzoic acid derivatives | SIRT5 | Arg105, Tyr102, Val221 | Electrostatic, Hydrogen Bonds |

| 5-Acetamido-2-hydroxy benzoic acid derivatives | COX-2 | Ser530, Tyr385, Leu352, Val349 | Hydrogen Bonds, Hydrophobic |

These studies underscore the importance of the 2-hydroxybenzoic acid scaffold as a "warhead" for designing selective inhibitors, with the specific substitutions influencing the binding affinity and selectivity. nih.gov

Advanced Quantum Chemical Calculations

Advanced quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties and spectroscopic behavior of molecules like this compound.

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Investigations

The electronic structure of a molecule dictates its reactivity and physical properties. For benzoic acid derivatives, the presence of electron-withdrawing groups like the cyano (-CN) and carboxyl (-COOH) groups significantly influences the electron density distribution on the benzene (B151609) ring. The cyano group, in particular, is a strong electron-withdrawing group that decreases electron density at the ortho and para positions relative to its point of attachment.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO is an indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.net For substituted benzoic acids, the nature and position of the substituents can significantly alter this energy gap. researchgate.net For example, studies on various substituted benzoic acids have shown that the band gap can be significantly lower than that of unsubstituted benzoic acid (3.95 eV), indicating increased reactivity. researchgate.net

Natural Bond Orbital (NBO) analysis can also be employed to understand the stability of the molecule arising from hyperconjugative interactions and charge delocalization. researchgate.net

Prediction of Spectroscopic Properties (e.g., UV-Vis, IR, Raman)

Quantum chemical calculations are highly effective in predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation.

UV-Vis Spectroscopy: Theoretical calculations can predict the electronic absorption spectra (UV-Vis) of compounds. For instance, time-dependent DFT (TD-DFT) calculations can be used to determine the absorption wavelengths, which are related to electronic transitions between molecular orbitals. bohrium.com The calculated UV-Vis spectra can help confirm the charge transfer characteristics within the molecule. researchgate.net

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT methods. nih.gov These theoretical frequencies, after appropriate scaling, can be compared with experimental Fourier Transform Infrared (FTIR) and FT-Raman spectra to assign the vibrational modes of the molecule. researchgate.netnih.gov Such studies have been performed on related molecules like 5-chloro-2-hydroxybenzoic acid, where the effect of substituents and intramolecular hydrogen bonding on the vibrational frequencies of the carboxyl and hydroxyl groups were investigated. nih.gov Intramolecular hydrogen bonding between the hydroxyl and carbonyl groups forms a six-membered ring, which influences the resonance of the benzene ring. nih.gov The position of the C≡N stretching frequency in the IR and Raman spectra is also a key characteristic, typically appearing in a relatively clear region of the spectrum. nih.govacs.org

The following table provides a general overview of the types of spectroscopic data that can be predicted through computational methods:

| Spectroscopic Technique | Predicted Properties | Computational Method |

| UV-Vis | Absorption Wavelengths (λmax), Oscillator Strengths | TD-DFT |

| Infrared (IR) | Vibrational Frequencies, Intensities | DFT (e.g., B3LYP) |

| Raman | Vibrational Frequencies, Intensities | DFT (e.g., B3LYP) |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling and virtual screening are powerful computational tools in drug discovery for identifying novel bioactive compounds. A pharmacophore represents the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to interact with a specific biological target.

The 2-hydroxybenzoic acid moiety itself can be considered a key pharmacophore element for certain targets. nih.govevitachem.com For example, it has been described as a "warhead" for designing selective SIRT5 inhibitors. nih.gov Pharmacophore models can be developed based on a set of known active molecules. These models are then used to search large compound databases in a process called virtual screening to identify new molecules that match the pharmacophore and are therefore likely to be active. acs.orgnih.gov

For instance, a general pharmacophore model for P-glycoprotein (P-gp) substrates and inhibitors was developed using a diverse set of drugs and includes hydrophobic points, hydrogen bond acceptors, and a hydrogen bond donor. acs.org While not specific to this compound, this illustrates the principle of how such models are constructed and used to understand broad substrate recognition. acs.org

Predictive Modeling Methodologies for Biological Activity

Predictive modeling, such as Quantitative Structure-Activity Relationship (QSAR) studies, aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models use molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule.

For derivatives of 5-acetamido-2-hydroxy benzoic acid, computational tools have been used to predict pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicological properties. mdpi.com Bioactivity scores, which predict the likelihood of a molecule having considerable biological activities (e.g., as a GPCR ligand, ion channel modulator, or enzyme inhibitor), can also be calculated. mdpi.com Molecules with a bioactivity score greater than 0.00 are generally considered likely to be active. mdpi.com

QSAR models have been developed for various classes of compounds to predict their inhibitory activity against specific targets. rsc.org These models use descriptors derived from the molecular structure to predict the activity, and they are validated using training and test sets of compounds with known activities. rsc.org Such predictive models can be valuable for prioritizing the synthesis and testing of new derivatives of this compound.

The following table summarizes the predicted bioactivity scores for derivatives of a related compound, 5-acetamido-2-hydroxy benzoic acid, as an example of predictive modeling:

| Target Class | Bioactivity Score (Example) | Predicted Activity |

| GPCR Ligand | -0.50 to 0.00 | Moderately Active |

| Ion Channel Modulator | -0.50 to 0.00 | Moderately Active |

| Kinase Inhibitor | -0.50 to 0.00 | Moderately Active |

| Nuclear Receptor Ligand | -0.50 to 0.00 | Moderately Active |

| Protease Inhibitor | -0.50 to 0.00 | Moderately Active |

| Enzyme Inhibitor | > 0.00 | Likely Active |

| Data derived from studies on 5-acetamido-2-hydroxy benzoic acid derivatives. mdpi.com |

Conclusion and Future Research Perspectives on 5 Cyano 2 Hydroxybenzoic Acid

Synthesis of Current Research Landscape

Research on 5-Cyano-2-hydroxybenzoic acid, also known as 5-cyanosalicylic acid, has primarily centered on its role as a key building block in the synthesis of more complex molecules. evitachem.comcymitquimica.com Its structure, featuring a carboxylic acid, a hydroxyl group, and a cyano group on a benzene (B151609) ring, provides multiple reactive sites for chemical modifications. evitachem.com This has made it a valuable intermediate in the development of new compounds in medicinal chemistry and materials science. evitachem.comcymitquimica.com

Current studies often involve the use of this compound in the creation of derivatives with specific biological activities. For instance, it is a structural relative of 5-aminosalicylic acid (5-ASA), a compound used in the treatment of inflammatory bowel disease, suggesting its potential as a scaffold for new therapeutic agents. evitachem.com The versatility of the benzoic acid core allows for the synthesis of a variety of derivatives with potential pharmaceutical applications. evitachem.com

Identification of Emerging Research Avenues

Emerging research is beginning to explore the application of this compound and its derivatives in more diverse scientific fields. One promising area is in the development of novel functional materials. The cyano and carboxylic acid groups can participate in the formation of coordination polymers and metal-organic frameworks (MOFs), materials with potential applications in gas storage, catalysis, and sensing. The structural similarities to other cyanobenzoic acids that have been investigated for these purposes suggest a fertile ground for new discoveries. frontiersin.org

Furthermore, the biological activities of derivatives of closely related hydroxybenzoic acids are being extensively studied, which could inspire new research directions for this compound. For example, various hydroxybenzoic acid derivatives have shown potential as antimicrobial and cytotoxic agents. mdpi.com Investigating the antimicrobial and anticancer properties of novel derivatives of this compound represents a logical and promising research avenue.

Prospects for Methodological Advancements in its Study

Future advancements in the study of this compound are likely to come from the development of more efficient and environmentally friendly synthetic methods. While traditional synthetic routes exist, there is a growing interest in "green chemistry" approaches. evitachem.commdpi.comresearchgate.net This includes the use of electrocatalytic processes for carboxylation, which could offer a more sustainable way to produce cyanobenzoic acids. mdpi.comresearchgate.net

Moreover, advanced analytical techniques will play a crucial role in characterizing new derivatives and understanding their mechanisms of action. Techniques like High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS) are already being used to study related hydroxybenzoic acids and can be applied to future studies of this compound and its metabolites. vu.edu.au Computational modeling and quantum chemical methods can also provide deeper insights into the structure-activity relationships of these molecules, guiding the design of new compounds with desired properties. mdpi.com

Potential for Novel Scientific Applications

The unique combination of functional groups in this compound opens the door to a range of novel scientific applications. Its derivatives could be explored as inhibitors for specific enzymes, following the discovery that some 2-hydroxybenzoic acid derivatives can act as selective SIRT5 inhibitors. nih.gov This could lead to the development of new therapeutic agents for metabolic diseases and cancer. nih.gov

In the field of materials science, the incorporation of this compound into polymers could lead to materials with enhanced thermal stability and specific optical properties. The cyano group is known to influence the electronic and photophysical properties of molecules, which could be harnessed in the design of new photoactive materials. tuiasi.ro The exploration of its use in the synthesis of liquid crystals is another area of potential innovation. researchgate.net

The following table summarizes potential future research directions and applications for this compound:

| Research Area | Potential Application | Rationale |

| Medicinal Chemistry | Development of anti-inflammatory, antimicrobial, and anticancer agents. | Structural similarity to existing drugs and the proven bioactivity of related compounds. evitachem.commdpi.com |

| Enzyme inhibitors (e.g., for sirtuins). | The 2-hydroxybenzoic acid scaffold has shown promise in this area. nih.gov | |

| Materials Science | Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers. | The functional groups are suitable for creating porous materials for catalysis and gas storage. |

| Development of novel polymers and liquid crystals. | The cyano group can impart desirable electronic and optical properties. tuiasi.roresearchgate.net | |

| Green Chemistry | Development of sustainable synthetic routes. | Utilizing methods like electrocarboxylation to reduce environmental impact. mdpi.comresearchgate.net |

Q & A

Q. What crystallographic challenges arise when determining the structure of this compound derivatives with flexible substituents?

- Answer : Address disorder in flexible groups (e.g., rotating -CN) using PART instructions in SHELXL. Apply restraints to bond lengths/angles and utilize TWIN commands for twinned crystals. High-resolution data (≤1.0 Å) improves model accuracy .

Methodological Notes

- Safety Protocols : Always cross-reference SDS guidelines (e.g., Combi-Blocks) for PPE and spill management .

- Data Validation : Use multiple analytical techniques (e.g., NMR, XRD, MS) to confirm compound identity and purity.

- Ethical Compliance : Adhere to institutional and environmental regulations for chemical disposal and ecological testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.